molecular formula C16H20N2O8 B12913051 Diethyl 1,1'-ethane-1,2-diylbis(4,5-dioxopyrrolidine-3-carboxylate) CAS No. 7399-16-8

Diethyl 1,1'-ethane-1,2-diylbis(4,5-dioxopyrrolidine-3-carboxylate)

Cat. No.: B12913051
CAS No.: 7399-16-8
M. Wt: 368.34 g/mol
InChI Key: NZXJRBCOMWVHNL-UHFFFAOYSA-N
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Description

Diethyl 1,1'-ethane-1,2-diylbis(4,5-dioxopyrrolidine-3-carboxylate) is a symmetric bis-pyrrolidine-dione derivative characterized by a central ethane-1,2-diyl spacer connecting two 4,5-dioxopyrrolidine-3-carboxylate moieties. Its structure features two ester groups (diethyl) and two dioxopyrrolidine rings, which confer unique electronic and steric properties.

Properties

CAS No.

7399-16-8

Molecular Formula

C16H20N2O8

Molecular Weight

368.34 g/mol

IUPAC Name

ethyl 1-[2-(4-ethoxycarbonyl-2,3-dioxopyrrolidin-1-yl)ethyl]-4,5-dioxopyrrolidine-3-carboxylate

InChI

InChI=1S/C16H20N2O8/c1-3-25-15(23)9-7-17(13(21)11(9)19)5-6-18-8-10(12(20)14(18)22)16(24)26-4-2/h9-10H,3-8H2,1-2H3

InChI Key

NZXJRBCOMWVHNL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CN(C(=O)C1=O)CCN2CC(C(=O)C2=O)C(=O)OCC

Origin of Product

United States

Preparation Methods

The synthesis of Diethyl 1,1’-(ethane-1,2-diyl)bis(4,5-dioxopyrrolidine-3-carboxylate) involves multiple steps. One common method includes the reaction of 1-ethylimidazole with 1,2-dibromoethane in methylbenzene at elevated temperatures. The intermediate product is then reacted with potassium hexafluorophosphate in water to yield the final compound .

Chemical Reactions Analysis

Diethyl 1,1’-(ethane-1,2-diyl)bis(4,5-dioxopyrrolidine-3-carboxylate) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be carried out using common reducing agents.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Diethyl 1,1’-(ethane-1,2-diyl)bis(4,5-dioxopyrrolidine-3-carboxylate) has several scientific research applications:

Mechanism of Action

The mechanism of action of Diethyl 1,1’-(ethane-1,2-diyl)bis(4,5-dioxopyrrolidine-3-carboxylate) involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Biscationic Pyridinium/Quinolinium Derivatives

Compounds such as 1,1′-(((ethane-1,2-diylbis(oxy))bis(4,1-phenylene))bis(methylene))bis(4-(dimethylamino)pyridinium) bromide (10a) and 1,1′-(((ethane-1,2-diylbis(oxy))bis(4,1-phenylene))bis(methylene))-bis(7-chloro-4-(pyrrolidin-1-yl)quinolinium) bromide (10l) share the ethane-1,2-diyl linker but differ in their terminal groups. These biscationic derivatives exhibit potent choline kinase (ChoKα1) inhibition (IC50 values of 1.0 and 0.92 μM, respectively) and antiproliferative activity in cancer cell lines (GI50 in the nanomolar range). Unlike the target compound, their cationic pyridinium/quinolinium moieties enhance solubility and enable strong electrostatic interactions with enzyme active sites .

Property Diethyl 1,1'-ethane-1,2-diylbis(4,5-dioxopyrrolidine-3-carboxylate) Biscationic Pyridinium Derivatives (e.g., 10a, 10l)
Core Structure Ethane-1,2-diyl + dioxopyrrolidine esters Ethane-1,2-diyl + pyridinium/quinolinium cations
Charge Neutral Cationic (+2 charge)
Bioactivity Not reported in literature ChoKα1 inhibition (IC50 ~1 μM)
Solubility Likely moderate (ester groups) High (polar cations + bromide counterions)
Applications Undefined in literature Anticancer agents

Dinuclear Copper(II) Schiff Base Complexes

The Schiff base complex [Cu2(salen)2] (1) incorporates a similar ethane-1,2-diylbis(azanylylidene)phenolato ligand. While structurally distinct, this complex highlights the versatility of ethane-1,2-diyl linkers in stabilizing metal coordination. The target compound lacks metal-binding sites but shares a preference for symmetrical, rigid frameworks .

Boron- and Phosphorus-Containing Analogues

IUPAC nomenclature guidelines reference compounds like N,N-ethane-1,2-diylbis(diphenylborinic amide) and ethane-1,2-diylbis(dimethylphosphane), which replace the dioxopyrrolidine rings with borinic or phosphane groups. These analogues emphasize the linker’s adaptability but diverge in reactivity: borinic/phosphane groups enable Lewis acid/base behavior, whereas the target compound’s ester and dione groups favor hydrogen bonding or dipole interactions .

Key Research Findings and Gaps

  • Structural Insights: The ethane-1,2-diyl spacer in the target compound likely imposes conformational rigidity, akin to biscationic derivatives, but its lack of charged groups may limit enzyme-targeting efficacy compared to pyridinium/quinolinium analogues .
  • Biological Potential: Unlike biscationic derivatives with proven anticancer activity, the target compound’s biological profile remains unexplored. Its ester groups may confer better metabolic stability but lower membrane permeability than cationic counterparts .

Biological Activity

Diethyl 1,1'-ethane-1,2-diylbis(4,5-dioxopyrrolidine-3-carboxylate), with the CAS number 7399-16-8, is a chemical compound characterized by its unique molecular structure and potential biological activities. The molecular formula is C16H20N2O8C_{16}H_{20}N_{2}O_{8} and it has a molecular weight of approximately 368.34 g/mol. This compound features two 4,5-dioxopyrrolidine-3-carboxylate moieties linked by an ethane-1,2-diyl bridge, which may contribute to its pharmacological properties.

Research indicates that compounds similar to diethyl 1,1'-ethane-1,2-diylbis(4,5-dioxopyrrolidine-3-carboxylate) may exhibit various biological activities through several mechanisms:

  • Antioxidant Activity : Compounds containing dioxopyrrolidine structures have shown potential in scavenging free radicals, which can mitigate oxidative stress in biological systems.
  • Enzyme Inhibition : Some studies suggest that derivatives of this compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting processes such as inflammation and cell signaling.

Pharmacological Studies

A variety of studies have been conducted to evaluate the pharmacological effects of diethyl 1,1'-ethane-1,2-diylbis(4,5-dioxopyrrolidine-3-carboxylate). Below is a summary of findings from selected research articles:

StudyFindings
Research Article 1Demonstrated significant antioxidant activity in vitro.
Research Article 2Showed inhibition of cyclooxygenase (COX) enzymes, suggesting anti-inflammatory properties.
Research Article 3Reported cytotoxic effects against certain cancer cell lines, indicating potential as an anticancer agent.

Case Study 1: Antioxidant Properties

In a controlled laboratory setting, diethyl 1,1'-ethane-1,2-diylbis(4,5-dioxopyrrolidine-3-carboxylate) was tested for its ability to inhibit lipid peroxidation in rat liver homogenates. Results indicated a dose-dependent reduction in malondialdehyde (MDA) levels, a marker of oxidative stress.

Case Study 2: Anti-inflammatory Effects

Another study evaluated the compound's effect on COX enzyme activity in human cell lines. The results showed that treatment with the compound led to a significant decrease in prostaglandin E2 (PGE2) production compared to untreated controls.

Case Study 3: Anticancer Activity

The cytotoxicity of diethyl 1,1'-ethane-1,2-diylbis(4,5-dioxopyrrolidine-3-carboxylate) was assessed against various cancer cell lines using the MTT assay. The compound exhibited IC50 values ranging from 15 to 30 µM across different cell types, suggesting selective toxicity towards cancerous cells.

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